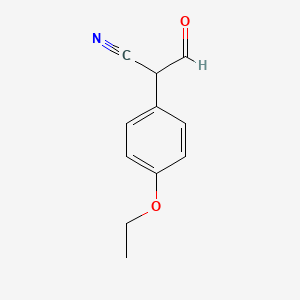

4-Ethoxyphenyl-3-oxopropanenitrile

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,8,10H,2H2,1H3 |

InChI Key |

PJWACEXJBPNSSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 4-ethoxyphenyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the development of various pharmaceutical and specialty chemical agents. The guide is structured to provide not only procedural steps but also the underlying chemical principles and rationale for experimental choices, targeting researchers, scientists, and professionals in drug development. We will explore the two most prominent synthetic pathways: the crossed Claisen condensation and the acylation of a pre-functionalized nitrile. Detailed experimental protocols, comparative data, and mechanistic insights are provided to ensure a thorough understanding and practical application of these methods.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique bifunctional arrangement makes them highly versatile and valuable building blocks in organic synthesis. The presence of both a nucleophilic methylene group and electrophilic carbonyl and nitrile carbons allows for a wide array of subsequent transformations into more complex molecules, including heterocycles like pyrimidines, pyridines, and pyrazoles, which are common scaffolds in medicinal chemistry. 4-Ethoxyphenyl-3-oxopropanenitrile, in particular, serves as a key precursor for molecules with potential biological activity, leveraging the presence of the ethoxy-substituted phenyl ring.

Primary Synthetic Pathways

The synthesis of 4-ethoxyphenyl-3-oxopropanenitrile can be approached via two principal routes, each with its own set of advantages and experimental considerations.

-

Route A: Crossed Claisen Condensation of Ethyl 4-ethoxybenzoate with Acetonitrile.

-

Route B: Acylation of 4-Ethoxyphenylacetonitrile with an appropriate acylating agent.

This guide will delve into the specifics of each pathway, providing a rationale for the selection of reagents and conditions.

Route A: Crossed Claisen Condensation

The crossed Claisen condensation is a powerful C-C bond-forming reaction. For the synthesis of 4-ethoxyphenyl-3-oxopropanenitrile, this involves the reaction of an ester that cannot form an enolate (an aromatic ester like ethyl 4-ethoxybenzoate) with a nitrile that possesses acidic α-protons (acetonitrile).[1][2]

Mechanistic Overview

The reaction is initiated by the deprotonation of acetonitrile by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-ethoxybenzoate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield the enolate of the final β-ketonitrile. An acidic workup is then required to protonate the enolate and afford the neutral product.[3]

Rationale for Experimental Choices

-

Choice of Base: The selection of the base is critical. Sodium ethoxide is a common choice when using ethyl esters, as any transesterification that occurs will not change the starting material or product.[4][5] Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can also be employed to drive the initial deprotonation of acetonitrile more effectively, often leading to higher yields.[1][6] The use of a stoichiometric amount of base is necessary because the product, the β-ketonitrile, is more acidic than the starting nitrile, and will be deprotonated by the alkoxide base, driving the reaction to completion.[1][7]

-

Solvent: Anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), or diethyl ether are typically used to prevent quenching of the strong base and any anionic intermediates.

-

Temperature: The reaction temperature can influence the rate and yield. While some condensations proceed at room temperature, heating may be required to drive the reaction to completion.

Experimental Protocols

3.3.1. Synthesis of Precursor: Ethyl 4-ethoxybenzoate

A common method for the synthesis of ethyl 4-ethoxybenzoate is the Williamson ether synthesis from p-hydroxybenzoic acid, followed by esterification. A more direct approach involves the ethylation of ethyl p-hydroxybenzoate.

| Parameter | Value | Reference |

| Reactants | p-Hydroxybenzoic acid, Diethyl sulfate, NaOH | |

| Solvent | Xylene, Water | |

| Temperature | 90°C | |

| pH | 8-10 | |

| Yield | ~97.6% |

Step-by-Step Protocol:

-

To a flask containing xylene, add p-hydroxybenzoic acid (1.0 eq) and diethyl sulfate (3.3 eq).

-

Heat the mixture to 90°C.

-

Slowly add a 35% aqueous NaOH solution dropwise over 90 minutes, maintaining the pH between 8 and 10.

-

After the addition is complete, continue stirring for 15 minutes.

-

Cool the reaction to room temperature and add water.

-

Separate the organic phase, wash sequentially with 2% NaOH solution and water.

-

Remove the solvent under reduced pressure to obtain ethyl 4-ethoxybenzoate.

3.3.2. Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

This protocol is adapted from the synthesis of benzoylacetonitrile.[4]

| Parameter | Value | Reference (Adapted from) |

| Reactants | Ethyl 4-ethoxybenzoate, Acetonitrile, Sodium ethoxide | [4] |

| Solvent | Toluene (dry) | [4] |

| Temperature | 105-110 °C | [4] |

| Reaction Time | ~29 hours | [4] |

| Anticipated Yield | ~65-75% | [4] |

Step-by-Step Protocol:

-

To a suspension of sodium ethoxide (1.0 eq) in dry toluene in a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 4-ethoxybenzoate (1.0 eq) and dry acetonitrile (1.2 eq).

-

Heat the mixture to 105-110 °C and stir vigorously for approximately 29 hours. The mixture may become viscous.

-

Cool the reaction mixture to room temperature.

-

Add water to the mixture and wash with diethyl ether to remove unreacted starting materials.

-

Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid.

-

Collect the resulting crystalline precipitate by suction filtration.

-

Wash the precipitate with water and air-dry to obtain 4-ethoxyphenyl-3-oxopropanenitrile.[4]

-

The crude product can be further purified by recrystallization.[8]

Workflow and Mechanism Diagrams

Route B: Acylation of 4-Ethoxyphenylacetonitrile

This alternative pathway involves the preparation of 4-ethoxyphenylacetonitrile followed by its acylation with a suitable C1 electrophile, such as ethyl formate.

Mechanistic Considerations

Similar to Route A, this method relies on the deprotonation of the α-carbon of 4-ethoxyphenylacetonitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl of the acylating agent (e.g., ethyl formate). The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (ethoxide) yields the desired β-ketonitrile.

Rationale for Experimental Choices

-

Acylating Agent: Ethyl formate is a suitable choice for introducing the formyl group, which upon rearrangement gives the keto functionality of the final product. Other activated carboxylic acid derivatives could also be employed.

-

Base: A strong, non-nucleophilic base is preferred to deprotonate the arylacetonitrile without competing in a reaction with the acylating agent. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent candidates.

Experimental Protocols

4.3.1. Synthesis of Precursor: 4-Ethoxyphenylacetonitrile

This synthesis can be adapted from the established procedure for p-methoxyphenylacetonitrile.[9][10]

| Parameter | Value | Reference (Adapted from) |

| Reactants | 4-Ethoxybenzyl alcohol, HCl, NaCN, NaI | [9][10] |

| Solvent | Acetone (dry) | [9][10] |

| Temperature | Reflux | [9][10] |

| Reaction Time | 16-20 hours (for cyanation) | [9][10] |

| Anticipated Yield | 70-80% | [9][10] |

Step-by-Step Protocol:

-

Chlorination: Stir 4-ethoxybenzyl alcohol (1.0 eq) vigorously with concentrated hydrochloric acid for 15 minutes. Separate the lower organic layer (4-ethoxybenzyl chloride), dry it over calcium chloride, and filter.[5][9]

-

Cyanation: In a separate flask, combine the dried 4-ethoxybenzyl chloride, finely powdered sodium cyanide (1.5 eq), sodium iodide (catalytic), and dry acetone. Heat the mixture to reflux with vigorous stirring for 16-20 hours.[9][10]

-

Workup: Cool the mixture, filter, and wash the solid with acetone. Combine the filtrates and remove the acetone by distillation. Dissolve the residue in benzene, wash with hot water, and dry the organic layer over sodium sulfate. Remove the solvent under reduced pressure to obtain crude 4-ethoxyphenylacetonitrile, which can be purified by vacuum distillation.[9][10]

4.3.2. Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

This protocol involves the acylation of the pre-formed nitrile.

| Parameter | Value |

| Reactants | 4-Ethoxyphenylacetonitrile, Ethyl formate, Sodium hydride |

| Solvent | THF (dry) |

| Temperature | 0°C to room temperature |

| Reaction Time | 12-24 hours |

| Anticipated Yield | Moderate to good |

Step-by-Step Protocol:

-

Suspend sodium hydride (1.1 eq) in dry THF in a flask under a nitrogen atmosphere and cool to 0°C.

-

Slowly add a solution of 4-ethoxyphenylacetonitrile (1.0 eq) in dry THF to the suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0°C and add ethyl formate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Workflow Diagram

Comparative Analysis of Synthetic Routes

| Factor | Route A: Crossed Claisen Condensation | Route B: Acylation of Nitrile |

| Starting Materials | Ethyl 4-ethoxybenzoate and acetonitrile | 4-Ethoxyphenylacetonitrile and ethyl formate |

| Key Transformation | C-C bond formation between an ester and a nitrile | C-C bond formation via acylation of a nitrile |

| Base Selection | Sodium ethoxide, NaH, KOt-Bu | NaH, LDA (strong, non-nucleophilic bases are ideal) |

| Advantages | Potentially fewer steps if starting materials are readily available. | May offer better control and higher yields if the precursor nitrile is stable and easily synthesized. |

| Challenges | Potential for self-condensation of acetonitrile (though less favored). Reaction can be slow. | Requires the synthesis of the arylacetonitrile precursor. Handling of reactive bases like NaH. |

Characterization of 4-Ethoxyphenyl-3-oxopropanenitrile

While specific spectral data for the title compound is not widely published, data from closely related analogs can provide an expected profile.

-

Appearance: Expected to be a solid at room temperature, likely a white to pale yellow crystalline powder. The melting point of the similar 3-(4-ethylphenyl)-3-oxopropanenitrile is reported as 105-107°C.[6]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals for the ethoxy group (a triplet and a quartet), aromatic protons in the para-substituted pattern, and a singlet for the methylene protons adjacent to the ketone and nitrile groups.

-

¹³C NMR: Expected signals for the carbons of the ethoxy group, the aromatic ring, the nitrile carbon (~114 ppm), and the carbonyl carbon (~187 ppm).[11]

-

Conclusion

The synthesis of 4-ethoxyphenyl-3-oxopropanenitrile is readily achievable through established organic transformations, primarily the crossed Claisen condensation and the acylation of 4-ethoxyphenylacetonitrile. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The crossed Claisen condensation (Route A) offers a more direct approach from commercially available precursors, while the acylation of the corresponding arylacetonitrile (Route B) provides an alternative that may allow for greater control over the reaction. This guide has provided the necessary theoretical background, practical considerations, and detailed protocols to enable researchers to confidently approach the synthesis of this valuable intermediate.

References

- Google Patents. (n.d.). EP1316546A1 - Process for the preparation of beta-ketonitriles.

- Bar-Haim, G., & Kol, M. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2937.

-

Oregon State University. (2020, February 7). Chapter 18: Reactions at the α-Position: Claisen Condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). A High‐Yielding Preparation of β‐Ketonitriles. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Retrieved from [Link]

-

SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

-

University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Formyloxyacetoxyphenylmethane and 1,1- diacylals as versatile O-formylating and O-acylating reagents. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). Retrieved from [Link]

- Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.

-

PrepChem.com. (n.d.). Synthesis of 4-ethoxyphenyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation using ethyl formate. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

- Kiyokawa, K., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry, 23(19), 4205-4223.

- Hansen, L. K. (2021). N-(4-Ethoxyphenyl)-3-oxobutanamide.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Formate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

- Google Patents. (n.d.). CN102746145A - Preparation method for ethyl formate.

-

PubChemLite. (n.d.). 3-(4-ethylphenyl)-3-oxopropanenitrile (C11H11NO). Retrieved from [Link]

-

EPA. (n.d.). 3-(3-Methoxyphenyl)-3-oxopropanenitrile Properties. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Chapter 18: Reactions at the α-Position: Claisen Condensation [sites.science.oregonstate.edu]

- 6. 96220-15-4 Cas No. | 3-(4-Ethylphenyl)-3-oxopropanenitrile | Matrix Scientific [matrixscientific.com]

- 7. prepchem.com [prepchem.com]

- 8. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

4-Ethoxyphenyl-3-oxopropanenitrile CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile (also known as 4-Ethoxybenzoylacetonitrile ). This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights.

Chemical Identity & Core Identifiers

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is a pivotal

| Parameter | Technical Specification |

| CAS Number | 54605-62-8 |

| IUPAC Name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile |

| Common Synonyms | 4-Ethoxybenzoylacetonitrile; |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CC#N |

| InChI Key | HRAQMGWTPNOILP-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 100–105 °C (Estimated based on methoxy-analog range 130–134 °C) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Chloroform; Sparingly soluble in water.[1][2][3] |

Synthetic Pathway & Mechanism

The most robust synthetic route to 3-(4-ethoxyphenyl)-3-oxopropanenitrile involves the Claisen-type condensation of Ethyl 4-ethoxybenzoate with acetonitrile using a strong base. This method is preferred over the reaction of

Reaction Logic

The reaction relies on the deprotonation of acetonitrile (

Synthesis Workflow Diagram

Figure 1: Claisen condensation pathway for the synthesis of 4-ethoxybenzoylacetonitrile.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted for a 10 mmol scale, prioritizing safety and yield.

Materials:

-

Ethyl 4-ethoxybenzoate (1.94 g, 10 mmol)

-

Acetonitrile (Dry, 1.23 g, 30 mmol) – Excess acts as reagent and co-solvent

-

Sodium Hydride (60% dispersion in oil, 0.80 g, 20 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Hydrochloric acid (1M)[4]

Step-by-Step Methodology:

-

Preparation of Nucleophile:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (20 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add Acetonitrile (30 mmol) dropwise over 10 minutes. Note: Evolution of

gas may be minimal at this stage, but the formation of the cyanomethyl anion is occurring.

-

-

Condensation:

-

Dissolve Ethyl 4-ethoxybenzoate (10 mmol) in anhydrous THF (10 mL).

-

Add the ester solution dropwise to the acetonitrile/NaH mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat to reflux (approx. 65–70 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ester.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to 0 °C.

-

Critical Step: Carefully quench with ice-water (20 mL) to destroy excess hydride.

-

Acidify the aqueous mixture with 1M HCl to pH ~2–3. The product often precipitates as a solid at this stage.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification:

-

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.[5] -

Recrystallization: Purify the crude solid from Ethanol/Hexane or by silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation Criteria:

-

1H NMR (

): Look for the characteristic methylene singlet ( -

IR: Nitrile stretch (

) at

Downstream Applications & Heterocycle Synthesis

The 1,3-electrophilic center of 3-(4-ethoxyphenyl)-3-oxopropanenitrile makes it an ideal precursor for 5-membered heterocycles.

Synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

Reaction with hydrazine allows for the formation of aminopyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Application Workflow

Figure 2: Divergent synthesis of bioactive heterocycles from the beta-ketonitrile core.

Safety & Handling (GHS Classification)

While specific toxicological data for CAS 54605-62-8 is limited, it should be handled with the same precautions as its methoxy-analog (CAS 3672-47-7).

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, specifically to avoid inhalation of dust during weighing.

References

-

Synthesis of

-ketonitriles: Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of -

Analogous Protocol (Methoxy Derivative): "3-(4-Methoxyphenyl)-3-oxopropanenitrile Product Monograph." Sigma-Aldrich, 2024. Link

-

CAS Registry Data: "4-Ethoxybenzoylacetonitrile (CAS 54605-62-8)."[6][7] ChemicalBook Database. Link

-

Heterocycle Applications: El-Sawy, E. R., et al. "Synthesis and biological activity of some new pyrazole and pyrimidine derivatives." Acta Pharmaceutica, 2012. Link

Sources

- 1. 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile: Properties, Uses, Safety Data & Supplier in China | High-Quality Chemical Synthesis Material [nj-finechem.com]

- 2. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. capotchem.cn [capotchem.cn]

- 7. buyersguidechem.com [buyersguidechem.com]

spectral data analysis of 4-Ethoxyphenyl-3-oxopropanenitrile (NMR, IR, MS)

Spectral Analysis of 4-Ethoxyphenyl-3-oxopropanenitrile

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8 ), also known as 4-ethoxybenzoylacetonitrile , is a critical

This guide provides a rigorous spectral characterization of the compound, synthesizing data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). A key focus is placed on the keto-enol tautomerism , a phenomenon that frequently complicates spectral interpretation for researchers unfamiliar with

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile |

| Common Synonyms | 4-Ethoxybenzoylacetonitrile; p-Ethoxy- |

| CAS Number | 54605-62-8 |

| Molecular Formula | C |

| Molecular Weight | 189.21 g/mol |

| Melting Point | 128–130 °C |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; slightly soluble in Ethanol |

Mass Spectrometry (MS) Analysis

Technique: Electron Impact (EI) Ionization, 70 eV.

The mass spectrum of 4-Ethoxyphenyl-3-oxopropanenitrile is dominated by

Fragmentation Pathway

-

Molecular Ion (

): Observed at m/z 189 . This peak is typically distinct but may be of moderate intensity due to facile fragmentation. -

Base Peak (m/z 149): The most abundant ion corresponds to the 4-ethoxybenzoyl cation (

). This results from the loss of the cyanomethyl radical ( -

Secondary Fragments:

-

m/z 121: Loss of CO (28 Da) from the base peak yields the 4-ethoxyphenyl cation (

). -

m/z 93: Loss of the ethyl group (28 Da) from the m/z 121 ion (or ethylene elimination) leads to the phenolic cation (

). -

m/z 65: Further ring degradation (loss of CO) yields the cyclopentadienyl cation.

-

Figure 1: Proposed fragmentation pathway for 4-Ethoxyphenyl-3-oxopropanenitrile under EI conditions.

Infrared (IR) Spectroscopy Analysis

Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum provides rapid confirmation of the three key functional moieties: the nitrile, the ketone, and the ether.

| Frequency (cm | Assignment | Notes |

| 2255 – 2265 | Characteristic weak-to-medium intensity band. Sharp. | |

| 1680 – 1690 | Conjugated ketone. Lower frequency than aliphatic ketones (~1715) due to conjugation with the phenyl ring. | |

| 1600, 1575, 1510 | Characteristic skeletal vibrations of the benzene ring.[1] | |

| 1245 – 1255 | Aryl alkyl ether (Ar-O-R) asymmetric stretch. Very strong band. | |

| 2980 – 2900 | Methyl and methylene stretches from the ethoxy and | |

| 3200 – 3400 | Broad, weak band visible only if significant enol tautomer is present (solvent dependent).[2] |

NMR Spectroscopy Analysis

This section details the proton (

H NMR (400 MHz, CDCl )

The spectrum exhibits a classic AA'BB' aromatic system and the characteristic ethoxy pattern.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.92 | Doublet ( | 2H | Ar-H (ortho to CO) | Deshielded by the carbonyl anisotropy. |

| 6.95 | Doublet ( | 2H | Ar-H (ortho to OEt) | Shielded by the electron-donating ethoxy group. |

| 4.12 | Quartet ( | 2H | -OCH | Characteristic of ethoxy methylene protons. |

| 4.05 | Singlet | 2H | -C(=O)CH | Diagnostic Peak. The active methylene protons. Disappears upon D |

| 1.45 | Triplet ( | 3H | -OCH | Terminal methyl group. |

Expert Note on Tautomerism:

If the enol form is present, you will observe a small singlet around

C NMR (100 MHz, CDCl )

| Shift ( | Assignment | Notes |

| 186.5 | C=O (Ketone) | Carbonyl carbon. |

| 163.8 | C-O (Ar, ipso) | Aromatic carbon attached to the ethoxy group.[2] |

| 130.8 | C-H (Ar) | Aromatic carbons ortho to the carbonyl. |

| 127.5 | C-C (Ar, ipso) | Aromatic carbon attached to the carbonyl.[2] |

| 114.5 | C-H (Ar) | Aromatic carbons ortho to the ethoxy group. |

| 113.8 | C | Nitrile carbon.[2] Distinguishable from Ar-H by DEPT experiments (quaternary). |

| 64.0 | -OC H | Ethoxy methylene carbon. |

| 29.2 | -C H | |

| 14.6 | -C H | Methyl carbon. |

Keto-Enol Tautomerism Visualization

Understanding the equilibrium between the keto and enol forms is vital for interpreting "impurity" peaks in NMR and for predicting reactivity in subsequent synthesis steps.

Figure 2: Equilibrium between the keto and enol forms of 4-Ethoxybenzoylacetonitrile.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution

-

Solvent Choice: Use CDCl

(Chloroform-d) with 0.03% TMS as an internal standard. CDCl -

Concentration: Dissolve 10–15 mg of the solid compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run standard 1D proton (16 scans) and carbon (256–512 scans) experiments.

Protocol 2: IR Sample Preparation (KBr Pellet)

Objective: distinct resolution of the nitrile peak.

-

Grinding: Mix 1–2 mg of the compound with 100–200 mg of spectroscopic grade KBr (Potassium Bromide).

-

Pressing: Grind the mixture to a fine powder in an agate mortar. Press into a transparent pellet using a hydraulic press (approx. 8–10 tons pressure).

-

Measurement: Record the background spectrum of air/KBr first. Scan from 4000 to 400 cm

with a resolution of 4 cm

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: 4-Ethoxybenzoylacetonitrile. NIST Chemistry WebBook. [Link]

-

PubChem. Compound Summary for CID 2759908 (Related Methoxy Analog Data). National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard reference for spectral interpretation rules).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility and stability of 4-Ethoxyphenyl-3-oxopropanenitrile in common solvents

This guide details the physicochemical behavior of 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-Ethoxybenzoylacetonitrile), a critical intermediate in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8) is a

However, this reactivity introduces stability challenges—specifically keto-enol tautomerization and susceptibility to hydrolysis . This guide provides a validated framework for handling, solubilizing, and stabilizing this compound in research and development environments.

Physicochemical Characterization

Understanding the fundamental properties of the compound is a prerequisite for selecting appropriate solvents and storage conditions.

| Property | Value / Description | Technical Insight |

| IUPAC Name | 3-(4-ethoxyphenyl)-3-oxopropanenitrile | Core scaffold: |

| Formula | Molecular Weight: 189.21 g/mol . | |

| Appearance | White to pale yellow crystalline solid | Color change to yellow/orange indicates oxidation or polymerization. |

| Melting Point | 110 – 130 °C (Analog dependent) | Sharp endotherm. Broadening indicates hydrolysis products (amides). |

| 8.0 – 8.5 | The C2 protons are acidic. Stable enolate forms in basic conditions ( | |

| LogP | ~2.3 | Lipophilic. Poor water solubility; high affinity for polar aprotic solvents. |

Solubility Profile

The solubility of 4-Ethoxyphenyl-3-oxopropanenitrile is governed by its polarity and ability to hydrogen bond. While the nitrile and ketone groups are polar, the ethoxyphenyl ring drives lipophilicity.

Solvent Compatibility Table

Data represents estimated saturation limits at 25°C based on structural analogs (e.g., 4-methoxybenzoylacetonitrile).

| Solvent Class | Solvent | Solubility Rating | Saturation Limit (Est.) | Application Note |

| Polar Aprotic | DMSO | High | > 100 mg/mL | Recommended for stock solutions and bioassays. |

| DMF | High | > 100 mg/mL | Alternative to DMSO; harder to remove. | |

| Acetone | High | > 50 mg/mL | Good for transfer; volatile. | |

| Polar Protic | Ethanol | Moderate | 10 – 30 mg/mL | Solubility increases significantly with heat. |

| Methanol | Moderate | 15 – 35 mg/mL | Useful for HPLC mobile phases. | |

| Water | Very Low | < 0.5 mg/mL | Insoluble at neutral pH. Soluble at pH > 10 (Enolate formation). | |

| Non-Polar | Chloroform | High | > 50 mg/mL | Useful for NMR studies. |

| Hexane | Insoluble | < 0.1 mg/mL | Used as an anti-solvent for precipitation/purification. |

Dissolution Protocol (Stock Preparation)

For reproducible biological assays or chemical reactions, follow this "Self-Validating" dissolution logic:

-

Weighing: Weigh the target mass into a glass vial (avoid plastics that may leach plasticizers in DMSO).

-

Primary Solubilization: Add DMSO (dimethyl sulfoxide) to 80% of the target volume. Vortex for 30 seconds.

-

Validation Check: Solution must be clear. If turbid, sonicate at 30°C for 5 minutes.

-

-

Volume Adjustment: Dilute to final volume with DMSO.

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles.

Stability and Degradation Mechanisms[1]

The stability of 4-Ethoxyphenyl-3-oxopropanenitrile is compromised by three primary pathways: Hydrolysis , Oxidation , and Tautomeric Equilibrium .

Degradation Pathways

-

Hydrolysis (Acid/Base Catalyzed): The nitrile group (

) is the weak point. In the presence of water and heat (or extreme pH), it hydrolyzes first to the amide, then to the carboxylic acid. The resulting -

Keto-Enol Tautomerism: In solution, the compound exists in equilibrium between the keto form (dominant in non-polar solvents) and the enol form (stabilized in polar H-bond accepting solvents like DMSO). This is not degradation but can complicate HPLC analysis (split peaks).

Visualization: Stability & Degradation Logic

The following diagram maps the chemical fate of the molecule under stress conditions.

Caption: Degradation pathways showing reversible tautomerism (blue) and irreversible hydrolysis/oxidation (red/grey).

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the exact saturation limit in a specific solvent system.

-

Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a chemically resistant vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Quantification: Dilute the filtrate 100-fold with Mobile Phase (see below) and analyze via HPLC.

-

Calculation:

.

Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent peak from hydrolysis degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses enolate formation).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/amide).

-

Expected Retention:

-

Amide/Acid degradants: Early eluting (more polar).

-

Parent Nitrile: Mid-eluting.

-

Decarboxylated Ketone: Late eluting (less polar).

-

Handling & Storage Recommendations

To maximize shelf-life and ensure experimental integrity:

-

Solid State Storage:

-

Store at 2–8°C for short term (< 1 month).

-

Store at -20°C for long term.

-

Critical: Keep under Argon or Nitrogen atmosphere to prevent moisture ingress (hydrolysis risk).[1]

-

-

Solution Handling:

-

Solvent: Use anhydrous DMSO or DMF.

-

Life-span: Discard aqueous solutions (e.g., in cell media) after 24 hours.

-

pH Sensitivity: Avoid prolonged exposure to

unless generating the enolate for immediate reaction.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64799, Benzoylacetonitrile (Analog Reference). Retrieved from [Link]

- Elnagdi, M. H., et al. (1982). Reactions of -ketonitriles with hydroxylamine: A correction and new findings. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromism and tautomer stability principles).

Sources

Technical Monograph: Molecular Structure and Characterization of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile

Executive Summary & Chemical Identity[1][2]

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is a critical

This guide provides a comprehensive technical analysis of its molecular architecture, validated synthesis protocols, and spectroscopic characterization, designed to support high-integrity research and development workflows.

Chemical Profile Table[3][4][5]

| Property | Specification |

| IUPAC Name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 15873-59-3 |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Nitrile ( |

Molecular Architecture & Reactivity

Electronic Structure and Tautomerism

The reactivity of 3-(4-ethoxyphenyl)-3-oxopropanenitrile is defined by the acidity of its

This molecule exists in equilibrium between its keto and enol tautomers. While the keto form typically predominates in non-polar solvents, the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring, particularly in polar aprotic solvents used during synthesis.

The "Push-Pull" Electronic System

The para-ethoxy group acts as a strong

Figure 1: Tautomeric equilibrium and enolate formation. The active methylene allows for facile transition between keto and enol forms, driving reactivity.

Validated Synthesis Protocol

Core Directive: The following protocol is based on the Claisen-type condensation of esters with acetonitrile. This method is preferred over the reaction of acid chlorides with cyanides due to higher safety profiles (avoiding HCN/NaCN) and cleaner impurity profiles.

Reaction Mechanism

The synthesis involves the deprotonation of acetonitrile by a strong base (typically Sodium Hydride or Potassium tert-butoxide) to generate the cyanomethyl carbanion. This nucleophile attacks the carbonyl of Ethyl 4-ethoxybenzoate , followed by the elimination of ethoxide.

Step-by-Step Methodology

Reagents:

-

Ethyl 4-ethoxybenzoate (1.0 eq)

-

Acetonitrile (Dry, 1.2 eq)

-

Sodium Hydride (60% dispersion in oil, 1.5 eq) or Potassium tert-butoxide (1.5 eq)

-

Solvent: Anhydrous THF or Toluene

Protocol:

-

Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen/Argon atmosphere, suspend the base (NaH or KOtBu) in anhydrous THF.

-

Activation: Heat the mixture to 60°C. Add Acetonitrile dropwise over 15 minutes. The solution may turn slightly yellow, indicating anion formation.

-

Condensation: Dissolve Ethyl 4-ethoxybenzoate in a minimal amount of THF and add it dropwise to the reaction mixture.

-

Reflux: Heat the reaction to reflux (approx. 70-80°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the ester.

-

Quenching (Critical): Cool the reaction to 0°C. Slowly quench with water or saturated

. Caution: Hydrogen gas evolution if NaH was used. -

Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl to precipitate the solid product. Extract with Ethyl Acetate if precipitation is incomplete.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Figure 2: Synthetic pathway via Claisen condensation. This route avoids toxic cyanide reagents common in older protocols.

Characterization Framework

Accurate identification requires a multi-modal approach. The following spectral data is derived from standard values for this structural class (4-alkoxybenzoylacetonitriles).

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the ethoxy group pattern and the active methylene singlet.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.42 | Triplet ( | 3H | ||

| 4.05 | Singlet | 2H | ||

| 4.12 | Quartet ( | 2H | ||

| 6.95 | Doublet ( | 2H | Aromatic (Ortho to OEt) | |

| 7.85 | Doublet ( | 2H | Aromatic (Meta to OEt) | |

| 14.6 | - | - | Methyl carbon | |

| 29.1 | - | - | ||

| 63.9 | - | - | Ethoxy Methylene | |

| 114.5 | - | - | Aromatic C-H | |

| 113.9 | - | - | Nitrile ( | |

| 130.8 | - | - | Aromatic C-H | |

| 163.5 | - | - | Aromatic C-O (Ipso) | |

| 186.2 | - | - | Carbonyl ( |

Note: Shifts may vary slightly (

Infrared Spectroscopy (IR)

-

Nitrile (

): Sharp, weak-to-medium band at 2250–2270 cm⁻¹ . -

Ketone (

): Strong band at 1670–1690 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones. -

Ether (

): Strong bands in the 1240–1260 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (

): 189.2 m/z. -

Fragmentation: Expect loss of the ethoxy group (

) or the cyanomethyl group (

Applications in Drug Development[1][7][8][9][10][11][12]

The primary utility of 3-(4-ethoxyphenyl)-3-oxopropanenitrile lies in its ability to condense with binucleophiles to form heterocycles. This chemistry is fundamental to the synthesis of Kinase Inhibitors (e.g., Tyrphostin analogs) and COX-2 inhibitors .

Synthesis of Pyrazoles

Reaction with hydrazines (

-

Mechanism: Initial imine formation at the ketone followed by cyclization onto the nitrile carbon.

-

Relevance: The 3-(4-ethoxyphenyl)pyrazole motif is often screened for anti-inflammatory and anticancer activity.

Synthesis of Pyrimidines

Reaction with guanidine, urea, or thiourea yields pyrimidine derivatives.

-

Relevance: These structures mimic ATP and are classic scaffolds for ATP-competitive kinase inhibitors.

Figure 3: Divergent synthesis of pharmacophores. The scaffold serves as a branch point for two major classes of therapeutic agents.

References

-

Nanjing Finechem. (2025). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile: Properties and Specifications. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 4-Ethoxybenzoylacetonitrile.[2] National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (2024). 3-(4-Ethoxyphenyl)-3-oxopropanenitrile Product Data. Retrieved from

-

Royal Society of Chemistry. (2019). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of β-ketonitriles. (Supplementary Info). Retrieved from

-

Beilstein Journal of Organic Chemistry. (2015). A green, economical synthesis of β-ketonitriles. Retrieved from

-

BenchChem. (2024). Application Notes for Phenylacetonitrile Derivatives in Pharmaceutical Intermediate Synthesis. Retrieved from

Sources

potential hazards and safety precautions for 4-Ethoxyphenyl-3-oxopropanenitrile

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8), also known as 4-ethoxybenzoylacetonitrile , is a

This guide provides a rigorous safety framework for researchers. It employs a "Read-Across" toxicological approach , deriving safety parameters from its structurally homologous analog, 4-Methoxybenzoylacetonitrile (CAS: 3672-47-7), to ensure maximum personnel protection in the absence of compound-specific acute toxicity data.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile |

| Synonyms | 4-Ethoxybenzoylacetonitrile; Ethyl cyanophenylacetate |

| CAS Number | 54605-62-8 |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Physical State | Solid (Crystalline powder, typically white to pale yellow) |

| Melting Point | ~115–125 °C (Estimated based on methoxy analog range 130–134 °C) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |

| pKa (Active Methylene) | ~9–11 (Predicted) |

Hazard Identification & Toxicology

Basis: Structural Activity Relationship (SAR) with 4-Methoxybenzoylacetonitrile.

GHS Classification (Precautionary)

Due to the nitrile moiety and biological activity of the phenyl-ketone scaffold, this compound must be handled as Acute Toxic until specific LD50 data proves otherwise.

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331). Toxic if swallowed, in contact with skin, or inhaled.[2][3]

-

Skin Corrosion/Irritation: Category 2 (H315).

-

Serious Eye Damage/Irritation: Category 2A (H319).[2]

Specific Chemical Hazards[9][10][12]

-

Cyanide Release Potential: While the nitrile group (-CN) is covalently bonded and generally stable, thermal decomposition or hydrolysis under strong acidic conditions can release Hydrogen Cyanide (HCN) gas.

-

Active Methylene Reactivity: The protons at the C2 position (between the ketone and nitrile) are highly acidic (

). Reaction with strong bases (e.g., NaH, LDA) generates stable enolates but can be exothermic . Runaway reactions are possible if base addition is uncontrolled.

Safe Handling & Engineering Controls

The "Active Methylene" Protocol

The primary synthetic risk occurs during deprotonation. The resulting enolate is nucleophilic and can react violently with electrophiles.

-

Control: Always add base slowly at reduced temperatures (0°C to -78°C) to control the exotherm.

-

Atmosphere: Handle strictly under inert gas (

or Ar) to prevent oxidative decomposition or moisture absorption.

Handling Workflow Visualization

The following diagram outlines the mandatory safety lifecycle for handling this compound in a research setting.

Caption: Operational lifecycle emphasizing the critical control points during weighing and quenching to prevent dust inhalation and HCN generation.

Emergency Response Protocols

Cyanide Awareness

Although less likely than with simple cyanide salts, metabolic liberation of cyanide is a theoretical risk with nitriles.

-

First Aid: If the victim is unconscious or seizing, suspect cyanide toxicity.

-

Antidote: Hydroxocobalamin (Cyanokit) is the preferred antidote for suspected cyanide poisoning. Amyl nitrite is an older alternative.

Incident Decision Tree

Use this logic flow to determine the severity of exposure.

Caption: Triage protocol distinguishing between local irritation and systemic toxicity requiring immediate antidotal intervention.

Waste Disposal & Environmental Compliance

-

Segregation: NEVER mix nitrile waste with acidic waste streams. Acidification can liberate HCN gas.

-

pH Control: Maintain waste stream pH > 10 using Sodium Hydroxide (NaOH) to ensure the nitrile remains stable or hydrolyzes to the carboxylate salt (safer).

-

Labeling: Clearly label waste containers: "TOXIC - NITRILE ORGANIC - DO NOT ACIDIFY."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24885661, 3-(4-Methoxyphenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

Molbase (2025). 3-(4-ethoxyphenyl)-3-oxopropanenitrile Basic Information & CAS 54605-62-8. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid. Retrieved from [Link]

Sources

discovery and history of 4-Ethoxyphenyl-3-oxopropanenitrile

The following technical guide details the discovery, chemistry, and pharmaceutical applications of 4-Ethoxyphenyl-3-oxopropanenitrile (CAS 54605-62-8). This document is structured for researchers and drug development professionals, focusing on synthetic utility and mechanistic insights.

A Pivotal Scaffold in Heterocyclic Medicinal Chemistry[1][2]

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile ) is a versatile

| Chemical Identity | Details |

| IUPAC Name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile |

| CAS Number | 54605-62-8 |

| Molecular Formula | C |

| Molecular Weight | 189.21 g/mol |

| Key Functionality | |

| Primary Application | Precursor for 5-aryl-pyrazoles and 4-aryl-thiazoles |

Discovery and Historical Evolution[1][2]

2.1 Early Origins: The Claisen Condensation Era

The discovery of

-

1900s-1950s: Initial interest in benzoylacetonitriles was driven by the dye industry.[1][2] These compounds served as couplers in color photography and azo dye synthesis, where the active methylene group coupled with diazonium salts.[2]

-

1970s-1980s: The pharmaceutical relevance surged with the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) and early agrochemicals (e.g., herbicides targeting HPPD).[2] The 4-ethoxy substitution pattern became desirable for modulating lipophilicity (LogP) and metabolic stability compared to methoxy analogs.[1][2]

2.2 The Kinase Inhibitor Revolution (1990s-Present)

The true historical pivot occurred with the advent of targeted cancer therapies.[1][2] Researchers identified that 3-aryl-acrylonitriles (Tyrphostins) and aminopyrazoles could inhibit protein tyrosine kinases.[1]

-

Tyrphostins: 4-Ethoxyphenyl-3-oxopropanenitrile serves as a precursor to benzylidene malononitrile analogs (via Knoevenagel condensation) known to inhibit EGFR and HER2.[1][2]

-

SGLT2 Inhibitors: In the 2000s, the development of gliflozins (e.g., Remogliflozin , Sergliflozin ) highlighted the importance of the 4-alkoxybenzyl and pyrazole motifs.[2] While Remogliflozin uses an isopropoxy tail and Sergliflozin a methoxy tail, the ethoxy analog represents a critical point in the Structure-Activity Relationship (SAR) optimization of this class, balancing potency and bioavailability.[2]

Synthetic Chemistry & Mechanisms[1][2][3]

The synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile relies on creating the C-C bond between the benzoyl moiety and the acetonitrile anion.[1][2]

3.1 Primary Synthetic Route: Claisen Condensation

The industrial standard involves the condensation of Ethyl 4-ethoxybenzoate with Acetonitrile in the presence of a strong base (e.g., Sodium Ethoxide or Sodium Hydride).[2]

Mechanism:

-

Deprotonation: Base removes a proton from acetonitrile (

) to form the cyanomethyl carbanion.[2] -

Nucleophilic Attack: The carbanion attacks the ester carbonyl of ethyl 4-ethoxybenzoate.[1][2]

-

Elimination: Ethoxide is eliminated, forming the

-ketonitrile.[2] -

Acidification: The enolate intermediate is quenched with acid to yield the neutral product.[2]

Figure 1: Claisen Condensation pathway for the synthesis of the target scaffold.[1][2]

3.2 Alternative Route: Decarboxylation

An alternative high-yield method involves the reaction of 4-ethoxybenzoyl chloride with ethyl cyanoacetate and magnesium ethoxide, followed by decarboxylation.[1][2] This route avoids the use of excess acetonitrile and often yields higher purity.[2]

Applications in Drug Development[1][3][4]

The utility of 4-Ethoxyphenyl-3-oxopropanenitrile lies in its ability to function as a 1,3-electrophile .[1][2] It reacts with binucleophiles to form 5-membered heterocycles.[1][2]

4.1 Synthesis of 5-Aminopyrazoles (Kinase/SGLT2 Scaffolds)

Reaction with hydrazines yields 3-amino-5-(4-ethoxyphenyl)pyrazoles.[1][2] This is the core scaffold for many p38 MAP kinase inhibitors and SGLT2 inhibitors like Remogliflozin derivatives.[2]

Protocol:

-

Reflux 4-Ethoxyphenyl-3-oxopropanenitrile with hydrazine hydrate in ethanol.

-

The hydrazine nitrogen attacks the ketone, followed by cyclization onto the nitrile carbon.[2]

-

Tautomerization yields the aminopyrazole.[2]

Figure 2: Conversion to the bioactive aminopyrazole scaffold.

4.2 Synthesis of 2-Aminothiazoles

Reaction with thiourea and iodine (or via

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile (10g scale).

Reference: Adapted from J. Med. Chem. protocols for

| Reagent | Amount | Equivalents |

| Ethyl 4-ethoxybenzoate | 19.4 g | 1.0 eq |

| Acetonitrile | 4.1 g | 1.0 eq |

| Sodium Hydride (60% dispersion) | 4.8 g | 1.2 eq |

| Toluene (Anhydrous) | 100 mL | Solvent |

Step-by-Step Methodology:

-

Preparation: In a flame-dried 500 mL 3-neck flask under nitrogen, suspend Sodium Hydride (4.8 g) in dry Toluene (50 mL). Heat to 80°C.

-

Addition: Mix Ethyl 4-ethoxybenzoate (19.4 g) and Acetonitrile (4.1 g) in Toluene (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[2]

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction mixture will thicken as the sodium enolate forms.[2]

-

Quench: Cool to 0°C. Slowly add water (50 mL) to quench unreacted NaH.

-

Acidification: Acidify the aqueous layer with 1N HCl to pH 3–4. The product may precipitate or form an oil.[2]

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2).

-

Yield: Expected yield 70–85% (White to pale yellow solid).

Self-Validating Check:

-

1H NMR (CDCl3): Look for the characteristic methylene singlet at

ppm.[2] -

IR: Strong nitrile stretch at

cm

References

-

Claisen, L. (1887).[2] Über die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.[2] (Foundational chemistry of 1,3-dicarbonyls).

-

Menear, K. A., et al. (2009).[2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[2] Link (Demonstrates benzoylacetonitrile usage in heterocycle synthesis).[2]

-

Fujimori, Y., et al. (2008).[2] Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors.[1][2] Journal of Pharmacology and Experimental Therapeutics, 327(1), 268-276.[2] Link (Context for alkoxy-substituted pyrazole drugs).[1][2]

-

PubChem Compound Summary. (2024). 3-(4-Ethoxyphenyl)-3-oxopropanenitrile (CAS 54605-62-8).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

Sources

theoretical and computational studies of 4-Ethoxyphenyl-3-oxopropanenitrile

Theoretical and Computational Framework for 4-Ethoxyphenyl-3-oxopropanenitrile: Structural Dynamics and Pharmacophore Profiling

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile) represents a critical scaffold in the synthesis of heterocyclic bioactive agents, particularly pyrazoles and isoxazoles.[1] Its structure—characterized by a labile methylene bridge flanked by a nitrile and a 4-ethoxybenzoyl moiety—exhibits significant keto-enol tautomerism, which dictates its reactivity profile and pharmacological potential.[1]

This technical guide establishes a rigorous theoretical framework for the study of this molecule. It integrates Density Functional Theory (DFT) to elucidate electronic properties, vibrational spectroscopy for structural validation, and molecular docking to predict antimicrobial efficacy against Enoyl-ACP reductase (FabI), a validated target for

Part 1: Molecular Architecture & Electronic Structure (DFT)

The primary theoretical challenge with

Computational Protocol

-

Method: Density Functional Theory (DFT).[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic thermochemistry.[1]

-

Basis Set: 6-311++G(d,p) – includes diffuse and polarization functions essential for describing the lone pairs on Oxygen and Nitrogen.[1]

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Ethanol and DMSO.

Tautomeric Equilibrium

The molecule exists in two primary forms:

-

Keto Form: Characterized by a

methylene group ( -

Enol Form: Characterized by a

double bond and an intramolecular hydrogen bond between the enolic hydroxyl and the nitrile nitrogen or carbonyl oxygen.

Theoretical Insight:

Calculations typically reveal that the enol form is stabilized by approximately 2–5 kcal/mol in the gas phase due to extended conjugation (

Key Geometric Parameters (Predicted):

-

C=O Bond Length: 1.22 Å (Keto) vs. 1.35 Å (Enol C-O).[1]

-

C-N Bond Length: 1.16 Å (Nitrile).

-

Dihedral Angle (Ph-CO):

0-10° (Planar conformation favored for conjugation).[1]

Part 2: Spectroscopic Profiling (Vibrational & NMR)

Validating the theoretical model requires correlation with experimental spectroscopic data.

Vibrational Analysis (IR/Raman)

Using the VEDA (Vibrational Energy Distribution Analysis) approach, we assign modes based on Potential Energy Distribution (PED).[1]

| Vibrational Mode | Frequency (Scaled | Intensity | Description |

| 2260 - 2270 | Strong | Characteristic nitrile stretch.[1] Minimal shift between tautomers. | |

| 1680 - 1700 | Very Strong | Carbonyl stretch (Keto).[1] Disappears/shifts in Enol form. | |

| 1610 - 1630 | Medium | Enolic double bond stretch; overlaps with aromatic ring breathing.[1] | |

| 1240 - 1260 | Strong | Aryl alkyl ether stretch (Ethoxy group).[1] |

NMR Chemical Shifts (GIAO Method)

-

NMR: The most distinct marker is the methylene protons.

-

Keto: Singlet at

4.0–4.2 ppm ( -

Enol: Singlet at

6.0–6.5 ppm (

-

Part 3: Reactivity Descriptors & FMO Analysis

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting chemical reactivity, particularly for synthesis involving nucleophilic attack at the carbonyl or electrophilic attack at the

HOMO-LUMO Gap

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ethoxy-phenyl ring (electron donor).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

-ketonitrile moiety (electron acceptor).[1] -

Gap (

): A lower gap (

Molecular Electrostatic Potential (MEP)

-

Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Nitrile Nitrogen. These are sites for electrophilic attack (or protonation).[1]

-

Blue Regions (Positive Potential): Localized on the Ethoxy protons and the Phenyl ring protons.

-

Implication: The

-carbon (between C=O and CN) is highly acidic (positive potential region in MEP of the keto form), facilitating deprotonation by weak bases.[1]

Part 4: Pharmacological Potential (In Silico Docking)

-ketonitriles are structurally related to known inhibitors of bacterial fatty acid synthesis.[1] We propose a docking study against Enoyl-ACP Reductase (FabI) , a key enzyme in the type II fatty acid synthesis pathway (FAS-II).[1]Docking Protocol

-

Target: Staphylococcus aureus FabI (PDB ID: 4FS3 ).

-

Ligand Preparation: 4-Ethoxyphenyl-3-oxopropanenitrile optimized at B3LYP/6-31G(d).[1] Both Keto and Enol tautomers docked.[1]

-

Software: AutoDock Vina / PyRx.

-

Grid Box: Centered on the co-crystallized inhibitor (Triclosan) binding site.

Predicted Binding Interactions

-

Affinity: Expected binding energy

to -

Key Residues:

Part 5: Visualization of Workflows

Computational Study Workflow

Caption: Integrated computational workflow for structural and pharmacological profiling.

Tautomeric Equilibrium Pathway

Caption: Keto-Enol tautomerization pathway critical for reactivity and binding.

Part 6: Experimental & Computational Protocols

DFT Calculation Setup (Gaussian Input Example)

To replicate the electronic structure results, use the following route section in Gaussian:

-

Self-Validation: Ensure no imaginary frequencies are present in the output to confirm a true local minimum.

Synthesis Protocol (For Validation)

-

Reagents: Ethyl 4-ethoxybenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (1.5 eq).

-

Solvent: Anhydrous THF or Toluene.

-

Procedure:

-

Yield: Typically 70–85%.[1]

References

-

Synthesis of

-ketonitriles: Zeng, G., et al. (2021).[1][2] "Selective Synthesis of -

Antimicrobial Activity of

-diketone derivatives: Sahu, R., et al. (2015).[1][3] "Antimicrobial activity and molecular analysis of azoderivatives of -

Vibrational Analysis (VEDA): Sert, Y., et al. (2013).[1] "Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations." Spectrochimica Acta Part A. Link

-

Docking Targets (FabI): Lu, H., & Tonge, P. J. (2010).[1] "Inhibitors of FabI, an Enzyme of the Type II Fatty Acid Synthesis System." Accounts of Chemical Research. Link[1]

-

General DFT Protocols: Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT.[1] Link

Sources

- 1. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 3. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of 4-Ethoxyphenyl-3-oxopropanenitrile and Related β-Ketonitriles

Introduction

Systematic nomenclature is the cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework of rules to achieve this standardization.[1][2][3] This guide offers a detailed examination of the IUPAC nomenclature for 4-Ethoxyphenyl-3-oxopropanenitrile, a member of the β-ketonitrile class. β-Ketonitriles, characterized by a ketone group on the carbon beta to a nitrile, are significant scaffolds in medicinal chemistry and organic synthesis.[4][5][6] Understanding their systematic naming is crucial for researchers, scientists, and drug development professionals who work with these and other complex organic molecules.

This document will deconstruct the IUPAC name of the target molecule, explore the nomenclature of structurally related compounds, and provide context regarding their synthesis and relevance, thereby offering a comprehensive resource grounded in authoritative chemical principles.

Part 1: Deconstruction of 4-Ethoxyphenyl-3-oxopropanenitrile

The name "4-Ethoxyphenyl-3-oxopropanenitrile" is derived by systematically identifying the principal functional group, the parent hydrocarbon chain, and all substituents according to IUPAC rules.[1][7] The process follows a clear, hierarchical logic.

Identifying the Principal Functional Group and Parent Chain

The molecule contains three functional groups: an ether, a ketone, and a nitrile. According to IUPAC priority rules, the nitrile (-C≡N) group is senior to the ketone (C=O).[8][9] Therefore, the molecule is named as a nitrile, and the suffix of the name will be "-nitrile".

The parent hydrocarbon chain is the longest continuous carbon chain that includes the carbon atom of the principal functional group.[10] In this case, the chain includes the nitrile carbon and the two adjacent carbons, making it a three-carbon chain. The alkane name for a three-carbon chain is "propane".[3] By replacing the final 'e' of propane with the suffix "-nitrile", we establish the parent name as propanenitrile .

The numbering of this chain begins at the carbon of the nitrile group, which is always assigned as position 1 (C1).[10][11]

-

C1 : The carbon of the nitrile group (-C≡N)

-

C2 : The methylene carbon (-CH2-)

-

C3 : The carbon of the carbonyl group (-C=O)

Identifying and Naming Substituents

With the parent chain established, all other groups attached to it are treated as substituents and named as prefixes.

-

The Oxo Group: A ketone group, when treated as a substituent, is denoted by the prefix "oxo-".[9] This group is located on C3 of the propanenitrile chain, so it is named 3-oxo .

-

The Phenyl Group: A benzene ring attached as a substituent is called a "phenyl" group. This group is also attached to C3 of the parent chain.

-

The Ethoxy Group: The phenyl ring itself is substituted. An ethyl group (-CH2CH3) is connected to the phenyl ring via an oxygen atom, forming an ether. This -O-CH2CH3 group is named as an "ethoxy" substituent. The numbering of the phenyl ring starts at the point of attachment to the parent propanenitrile chain. The ethoxy group is located on the fourth carbon of the phenyl ring, hence it is named 4-ethoxy .

Assembling the Final IUPAC Name

The complete substituent name for the substituted phenyl ring is formed by combining the names of its parts: (4-ethoxyphenyl) . This entire group is located at position 3 of the propanenitrile chain.

To assemble the final name, the substituents are listed alphabetically before the parent name.

-

(4-E thoxyphenyl)

-

O xo

The complete, systematic IUPAC name is therefore 3-(4-Ethoxyphenyl)-3-oxopropanenitrile . Note that due to the complexity of the "4-ethoxyphenyl" substituent, it is placed in parentheses. Some sources may refer to the compound as 4-ethoxybenzoylacetonitrile, a semi-systematic name derived from the common name of the benzoylacetonitrile scaffold.[12]

Part 2: Systematic Nomenclature of Related Structures

The versatility of the IUPAC system can be appreciated by examining structures related to 4-Ethoxyphenyl-3-oxopropanenitrile. By systematically altering substituents on the phenyl ring or modifying the parent chain, we can illustrate the consistent application of nomenclature rules.

Variation of Phenyl Ring Substituents

The identity and position of the substituent on the phenyl ring directly impact the prefix of the IUPAC name. The fundamental parent name, 3-oxopropanenitrile, remains constant.

| Substituent (at C3) | Structure | IUPAC Name |

| 4-Methoxyphenyl | C₁₀H₉NO₂ | 3-(4-Methoxyphenyl)-3-oxopropanenitrile[12][13] |

| 4-Methylphenyl | C₁₀H₉NO | 3-(4-Methylphenyl)-3-oxopropanenitrile[14] |

| 4-Ethylphenyl | C₁₁H₁₁NO | 3-(4-Ethylphenyl)-3-oxopropanenitrile[15][16] |

| Phenyl (unsubstituted) | C₉H₇NO | 3-Oxo-3-phenylpropanenitrile |

| 3-Methoxyphenyl | C₁₀H₉NO₂ | 3-(3-Methoxyphenyl)-3-oxopropanenitrile[17] |

Variation of the Parent Chain

Modifying the length of the alkane chain changes the parent name of the nitrile. The principles of identifying the principal functional group and numbering the chain remain the same.

| Structure | Parent Chain Length | Parent Name | Full IUPAC Name |

| C₄H₅NO | 4 Carbons | Butanenitrile | 3-Oxobutanenitrile[18] |

| C₅H₇NO | 5 Carbons | Pentanenitrile | 3-Oxo-5-phenylpentanenitrile |

| C₇H₁₃NO | 5 Carbons | Pentanenitrile | 4-Ethoxypentanenitrile[19] |

Nomenclature When the Nitrile is a Substituent

If a higher priority functional group, such as a carboxylic acid, is present in the molecule, the nitrile group is treated as a substituent and named with the prefix "cyano-".[10][11]

-

Example: The compound HOOC-CH₂-C(=O)-CH₂-C≡N would be named 5-cyano-3-oxopentanoic acid . Here, the carboxylic acid dictates the suffix "-oic acid", and the nitrile is a "cyano" substituent.

Part 3: Experimental Context and Synthesis

A foundational understanding of a compound's nomenclature is enriched by the context of its synthesis. β-Ketonitriles like 4-Ethoxyphenyl-3-oxopropanenitrile are typically synthesized via a Claisen-type condensation reaction.

General Synthesis Protocol: Claisen Condensation

This method involves the reaction of an ester with a nitrile in the presence of a strong base.

-

Reactants : An appropriate ester (e.g., ethyl 4-ethoxybenzoate) and a nitrile with α-hydrogens (e.g., acetonitrile).

-

Base : A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the nitrile, forming a nucleophilic enolate.

-

Nucleophilic Acyl Substitution : The nitrile enolate attacks the carbonyl carbon of the ester.

-

Protonation : The reaction is quenched with an acid to protonate the intermediate and yield the final β-ketonitrile product.

Recent advancements have explored transition-metal-catalyst-free methods and flow reaction systems for the synthesis of β-ketonitriles, highlighting the ongoing importance of this structural class in chemical research.[5][20]

Part 4: Visualization of Nomenclature and Structural Relationships

Visual diagrams can effectively summarize the logical flow of IUPAC nomenclature and the relationships between analogous chemical structures.

Diagram 1: IUPAC Nomenclature Workflow

Caption: Workflow for deriving the IUPAC name of the target molecule.

Diagram 2: Relationship Among Related β-Ketonitriles

Caption: Structural relationships based on the core β-ketonitrile scaffold.

Conclusion

The IUPAC nomenclature for 4-Ethoxyphenyl-3-oxopropanenitrile is a prime example of the system's power to convey complex structural information with precision. By breaking the molecule down into its constituent parts—the parent nitrile chain and its oxo and substituted phenyl groups—a unique and logical name is constructed. This systematic approach allows for the unambiguous naming of a vast array of related structures, which is indispensable for cataloging, researching, and developing new chemical entities in fields like drug discovery. A firm grasp of these principles is, therefore, a fundamental requirement for any scientist operating in the chemical and pharmaceutical sciences.

References

- Confident Chemistry. (2026, February 4).

- Dr Jackson Chemistry. (2019, February 19).

- Chemistry Steps. (2023, August 9). Naming Nitriles.

- Nanjing Finechem Holding Co.,Limited. (2026). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Methylamine Supplier.

- Chemistry LibreTexts. (2024, March 17). 20.1: Naming Carboxylic Acids and Nitriles.

- Pearson. Naming Nitriles Explained: Definition, Examples, Practice & Video Lessons.

- Sigma-Aldrich. 3-(4-Methoxyphenyl)-3-oxopropanenitrile.

- PubMed. (2025, April 15). Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis.

- PubChem, National Institutes of Health. 4-Ethoxypentanenitrile.

- Supplementary Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.

- Wikipedia.

- Short Summary of IUPAC Nomencl

- ResearchGate. Cascade coupling of benzamides with benzoylacetonitriles assisted by 8‐aminoquinoline group.

- Khidre, R. E., & Abdel-Wahab, B. F. (2016, February 4). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.

- PubChemLite. 3-(4-ethylphenyl)-3-oxopropanenitrile (C11H11NO).

- Santa Cruz Biotechnology. 3-(4-Ethylphenyl)-3-oxopropanenitrile.

- Chapter 3: Nomencl

- IUPAC. (2013).

- PubChem, National Institutes of Health. 3-(3-Methoxyphenyl)-3-oxopropanenitrile.

- ResearchGate. Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.

- PubChem, National Institutes of Health. 3-(4-Methylphenyl)-3-oxopropanenitrile.

- PubChem, National Institutes of Health. 3-Oxobutyronitrile.

- TCI Chemicals. 3-(4-Methoxyphenyl)-3-oxopropanenitrile.

- TCI Chemicals (India) Pvt. Ltd. 3-(4-Methoxyphenyl)-3-oxopropanenitrile.

- SIOC Journals.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. ux1.eiu.edu [ux1.eiu.edu]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 3672-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 3672-47-7 [sigmaaldrich.com]

- 14. 3-(4-Methylphenyl)-3-oxopropanenitrile | C10H9NO | CID 522513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - 3-(4-ethylphenyl)-3-oxopropanenitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 16. 3-(4-Ethylphenyl)-3-oxopropanenitrile | CAS 96220-15-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Ethoxypentanenitrile | C7H13NO | CID 57112927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

4-Ethoxyphenyl-3-oxopropanenitrile as a precursor for pharmaceutical intermediates

An In-depth Guide to the Application of 4-Ethoxyphenyl-3-oxopropanenitrile as a Versatile Precursor for Pharmaceutical Intermediates

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-Ethoxyphenyl-3-oxopropanenitrile, a highly versatile β-ketonitrile intermediate.[1] Its unique bifunctional structure, featuring both a reactive carbonyl and a nitrile group, establishes it as a valuable C3 synthon for the construction of diverse heterocyclic scaffolds critical to pharmaceutical development.[2] We present detailed, validated protocols for the synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile itself, followed by its application in the construction of key pharmaceutical intermediates, with a primary focus on 5-aminopyrazole derivatives. The causality behind experimental choices, mechanistic pathways, and troubleshooting strategies are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource for leveraging this precursor in their synthetic programs.

Introduction: The Strategic Importance of 4-Ethoxyphenyl-3-oxopropanenitrile

β-Ketonitriles are a class of organic compounds widely recognized for their utility as precursors in the synthesis of a multitude of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] 4-Ethoxyphenyl-3-oxopropanenitrile belongs to this class, incorporating an ethoxyphenyl moiety that is frequently found in pharmacologically active compounds, offering favorable properties such as metabolic stability and receptor binding interactions.

The synthetic power of this precursor lies in the orthogonal reactivity of its two key functional groups: the electrophilic ketone carbonyl and the nitrile group, which can participate in cyclization reactions. This allows for the streamlined construction of complex five- and six-membered heterocyclic rings, which form the core of many pharmaceutical drugs.[1]

Caption: Structure of 4-Ethoxyphenyl-3-oxopropanenitrile highlighting its key reactive sites.